molecular formula C17H28ClNO2 B612055 2-(Methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride CAS No. 1072443-89-0

2-(Methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride

Cat. No. B612055
M. Wt: 313.86272
InChI Key: SGCJOKUPGVFNKS-UUCPMUBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BML-258 HCl was removed and discontinued.

Scientific Research Applications

Enaminone Research and Applications

Enaminones, closely related to the chemical structure of interest, have been extensively studied. Their research applications encompass several areas:

  • Non-cytotoxicity and Antibacterial Activity : Enaminones, including derivatives like 4-[(2-hydroxy-5-methylphenyl)amino]pent-3-en-2-one, have been evaluated for their cytotoxic and antibacterial activity. These compounds have shown to be non-cytotoxic and demonstrate mild or negligible antibacterial activity. This highlights their potential for safe applications in biomedical research without significant antibacterial effects (Cindrić et al., 2018).

  • Photochemical Reactions : The photochemical reaction of enamino ketones, similar in structure to the compound , with benzophenone has been studied. This research helps in understanding the chemical behavior of these compounds under light exposure, which is essential for applications in photochemistry and material sciences (Tokumitsu et al., 1980).

  • Reactions with Aryl Isothiocyanates : Studies have explored the reactions of enamino ketones with aryl isothiocyanates. Such reactions are pivotal in synthetic chemistry, aiding in the development of new compounds and materials (Tsuge et al., 1973).

  • Cathinone Derivatives Characterization : Research identifying novel cathinone derivatives, which are structurally related to the compound of interest, has been conducted. This study is significant in forensic science for drug identification and analysis (Nycz et al., 2016).

  • Spectroscopic Studies : The characterization of related compounds like cathinones has been achieved using various spectroscopic methods. Such studies are crucial for the accurate identification and analysis of these compounds in scientific research (Westphal et al., 2012).

  • Synthesis and Catalysis : Enaminone complexes have been synthesized and evaluated for their antibacterial activity. These studies contribute to the development of new drugs and catalysis research (Mahmud et al., 2010).

properties

IUPAC Name

2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-3-4-5-6-14-7-9-15(10-8-14)11-12-17(20)16(13-19)18-2;/h7-12,16-20H,3-6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCJOKUPGVFNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C=CC(C(CO)NC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75294873

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride
Reactant of Route 2
2-(Methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride
Reactant of Route 3
2-(Methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride
Reactant of Route 4
2-(Methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride
Reactant of Route 5
2-(Methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride
Reactant of Route 6
2-(Methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.